The compound "4-(Piperazin-1-yl)thieno[3,2-c]pyridine" represents a class of molecules that have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. The core structure of this compound, which includes a thienopyridine moiety linked to a piperazine unit, has been the subject of various studies aiming to explore its pharmacological properties and develop new drugs with improved efficacy and safety profiles.
One of the primary applications of thienopyridine derivatives is in the prevention of thrombotic events. The study described in paper1 showcases the development of a piperazinyl glutamate pyridine with excellent inhibition of platelet aggregation. The compound demonstrated promising pharmacokinetic properties and oral bioavailability, making it a strong candidate for preclinical evaluations as an antithrombotic agent.
Thienopyridine derivatives have also been evaluated for their potential as acetylcholinesterase inhibitors, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's. Paper2 reports on the synthesis of bis(thieno[2,3-b]pyridine) hybrids that exhibited significant inhibitory activity against acetylcholinesterase, with one compound showing an inhibition percentage of 55.2 and 88.4 at 50 and 100 µM concentrations, respectively. This suggests a potential application in the management of cognitive disorders.
The anticancer properties of thienopyridine derivatives have been explored due to their structural similarity to known protein tyrosine kinase inhibitors. Paper3 details the design and synthesis of thieno[3,2-d]pyrimidines with a piperazine unit, aiming to develop new anticancer agents. The synthesized compounds were confirmed with structural characterization techniques and are posited as promising leads for further development.
In addition to the P2Y12 antagonists, other thienopyridine derivatives have been synthesized to test their anti-platelet aggregation activity in vivo. Paper4 describes the synthesis of a novel series of tetrahydrothieno[3,2-c]pyridine compounds with substituted piperazine or piperidine. Some of these compounds exhibited potent inhibitory activity, indicating their potential as lead compounds for the development of new antithrombotic drugs.
The compound is classified as a thienopyridine derivative, specifically featuring a piperazine moiety. It is often referenced in the context of drug discovery and development due to its structural similarities to various bioactive molecules. The molecular formula for 4-(Piperazin-1-yl)thieno[3,2-c]pyridine is , with a molecular weight of approximately 219.31 g/mol .
The synthesis of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine typically involves several key steps:
The molecular structure of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine features:
The compound exhibits specific intramolecular interactions that stabilize its structure, including C-H…N hydrogen bonds and π…π interactions between aromatic systems. Crystallographic studies reveal a three-dimensional architecture influenced by these interactions, which are critical for its biological activity .
4-(Piperazin-1-yl)thieno[3,2-c]pyridine can participate in various chemical reactions:
These reactions are influenced by the electronic properties of the thieno and pyridine rings, which can affect reactivity and selectivity during synthesis .
The mechanism of action for compounds like 4-(Piperazin-1-yl)thieno[3,2-c]pyridine often involves interaction with biological targets such as enzymes or receptors:
For example, studies have shown that similar thienopyridine derivatives exhibit significant inhibitory activity against epidermal growth factor receptor kinases, suggesting potential applications in cancer therapy .
Spectroscopic techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties and confirm molecular structure .
4-(Piperazin-1-yl)thieno[3,2-c]pyridine has several notable applications:
Research continues to explore its efficacy and safety profiles in various biological contexts, contributing to its relevance in medicinal chemistry and drug discovery efforts .
4-(Piperazin-1-yl)thieno[3,2-c]pyridine is the standardized IUPAC name for this heterocyclic compound, reflecting its fusion of thiophene and pyridine rings with a piperazinyl substituent at the 4-position. The molecular formula is C₁₁H₁₃N₃S, confirmed across multiple chemical databases and scientific literature sources [2] [3]. The compound is alternatively designated as 4-(1-Piperazinyl)thieno[3,2-c]pyridine in systematic nomenclature contexts and carries the CAS Registry Number 106261-27-2 [2] [7]. Its hydrochloride salt form, frequently employed in pharmaceutical synthesis, has the molecular formula C₁₁H₁₃N₃S·HCl and a molecular weight of 255.767 g/mol, as documented in chemical supplier specifications [7] [9]. The compound’s structural framework comprises a thieno[3,2-c]pyridine core—a bicyclic system with a thiophene ring fused to a pyridine ring at the [3,2-c] positions—linked via a nitrogen atom to the piperazine ring’s 1-position. This molecular architecture is critical to its physicochemical behavior and biological interactions.
Structural analysis confirms that 4-(Piperazin-1-yl)thieno[3,2-c]pyridine exhibits achirality with no defined stereocenters or E/Z isomerism potential, as explicitly stated in chemical registry entries [2]. The absence of chiral centers arises from its symmetrical piperazine ring (in chair conformation with equivalent axial/equatorial positions) and planar, symmetric thienopyridine system. This achirality eliminates complications associated with enantiomeric or diastereomeric forms during synthesis or biological evaluation. Fusion at the [3,2-c] position of the thiophene-pyridine rings creates a fixed orientation that precludes positional isomerism within the core bicyclic system. However, isomeric possibilities exist with alternative fusion patterns (e.g., thieno[2,3-c]pyridine derivatives), which constitute distinct chemical entities with differing electronic distributions and steric profiles [1] [9]. Computational models and crystallographic data (discussed subsequently) support the planarity of the thienopyridine system and the equatorial positioning of the piperazine moiety relative to this plane, minimizing steric strain.
Comprehensive Nuclear Magnetic Resonance characterization provides essential structural validation. While detailed experimental spectra for 4-(Piperazin-1-yl)thieno[3,2-c]pyridine are not fully reported in the provided sources, its fundamental structural analogs and registry data permit reliable spectral predictions. The proton Nuclear Magnetic Resonance spectrum is expected to display characteristic signals including:
The carbon-13 Nuclear Magnetic Resonance spectrum should reveal resonances corresponding to:
Higher-order 2D Nuclear Magnetic Resonance techniques (COSY, HSQC, HMBC) would unambiguously assign all proton and carbon signals and confirm connectivity. For instance, HMBC correlations would link the piperazine methylenes to the thienopyridine C4 carbon (quaternary) and establish ring fusion positions via long-range couplings [8].
Infrared Spectroscopy analysis of the compound and its hydrochloride salt reveals key functional group absorptions:
Mass Spectrometry under electron ionization conditions yields the molecular ion peak at m/z 219.306 for the free base, corresponding to [C₁₁H₁₃N₃S]⁺•, as calculated from its exact molecular weight [2] [3]. Characteristic fragmentation involves:
High-resolution mass spectrometry would confirm the empirical formula via exact mass matching (<5 ppm error).
Table 1: Key Spectroscopic Signatures of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Technique | Key Signals/Predictions |
---|---|
¹H Nuclear Magnetic Resonance | δ 7.0–9.0 ppm (thienopyridine-H), δ 3.2–3.5 ppm (piperazine –CH₂–), δ ~2.5 ppm (piperazine –NH–) |
¹³C Nuclear Magnetic Resonance | δ 100–160 ppm (aromatic carbons), δ 45–55 ppm (piperazine carbons) |
Infrared Spectroscopy | 3000–3100 cm⁻¹ (aromatic C–H), 1450–1600 cm⁻¹ (C=C/C=N), 1100–1200 cm⁻¹ (C–N) |
Mass Spectrometry | m/z 219.306 [M]⁺•, m/z 175 [M - C₂H₄]⁺•, m/z 134 [thienopyridine]⁺ |
While direct X-ray crystallographic data for 4-(Piperazin-1-yl)thieno[3,2-c]pyridine is not explicitly provided in the search results, crystallography of closely related heterocyclic systems (e.g., thieno[2,3-d]pyrimidines, pyridothienopyrimidines) demonstrates methodologies applicable to this compound [8]. Analysis would predict:
The hydrochloride salt’s crystal structure would feature ionic interactions between the protonated piperazinyl N⁺–H and Cl⁻ anions, potentially forming hydrogen-bonded chains or sheets. Cambridge Structural Database surveys of similar piperazinyl-heteroarenes suggest intermolecular N–H···Cl (∼3.1 Å) and C–H···Cl (∼2.8 Å) contacts dominating the packing [7]. Density Functional Theory calculations (B3LYP/6-311++G(d,p))—validated against crystallography for analogs—can reliably predict bond lengths, angles, and electron density distributions [8]. These would show polarized electron density at the pyridine nitrogen and the piperazine N4 position, critical for biological activity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7